molecular formula C18H20N8O3 B2466487 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1208375-01-2

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2466487
CAS No.: 1208375-01-2
M. Wt: 396.411
InChI Key: RCKYUWLNOVGIHJ-UHFFFAOYSA-N
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Description

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a furan-2-ylmethylamino group at position 4 and a 3-methoxy-1-methylpyrazole-4-carboxamide moiety linked via an ethyl chain. This structure positions it within a class of kinase inhibitors and nucleotide analogs, where the pyrazolo[3,4-d]pyrimidine scaffold is critical for binding ATP pockets in enzymatic targets .

Properties

IUPAC Name

N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O3/c1-25-10-14(18(24-25)28-2)17(27)19-5-6-26-16-13(9-23-26)15(21-11-22-16)20-8-12-4-3-7-29-12/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,19,27)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKYUWLNOVGIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound interacts with EGFR, inhibiting its activity. This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR is likely due to its structural similarity to the natural ligands of EGFR, allowing it to bind to the receptor and block its activation.

Biochemical Pathways

Upon binding to EGFR, the compound inhibits the activation of several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway. These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound prevents the uncontrolled cell growth characteristic of many forms of cancer.

Pharmacokinetics

Given its structural similarity to other indole derivatives, it is likely that it is well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific functional groups present in the compound.

Result of Action

The result of the compound’s action is a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR. This can lead to a slowdown or halt in tumor growth, making the compound a potential anticancer agent.

Biochemical Analysis

Biochemical Properties

The compound N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with various biomolecules. It forms intermolecular N–H⋯O hydrogen bonds between the nitrogen atom of the amino group and oxygen atoms of the carboxyl group. This interaction can influence the biochemical reactions in which the compound participates.

Molecular Mechanism

Its anticancer activity suggests that it might interact with EGFR, a protein that plays a crucial role in cell growth and survival. The compound might inhibit the activation of EGFR, thereby suppressing the proliferation of cancer cells.

Biological Activity

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₂₀N₈O₃
Molecular Weight 396.4 g/mol
CAS Number 1208375-01-2

The primary mechanism of action for this compound appears to involve inhibition of key biological pathways associated with cancer proliferation and inflammation. It has been shown to target the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell signaling pathways that regulate cell growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The compound exhibited significant cytotoxicity against various cancer cell lines:

  • MCF7 (breast cancer) : IC₅₀ values indicating effective growth inhibition.
  • NCI-H460 (lung cancer) : Demonstrated substantial antiproliferative activity with IC₅₀ values around 12.50 µM .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrazolo derivatives against different cancer cell lines. The compound demonstrated an IC₅₀ value of 3.79 µM against MCF7 cells, indicating a strong potential for further development as an anticancer agent .

Study 2: Mechanistic Insights

Research conducted by Bouabdallah et al. showed that derivatives similar to the compound inhibited cell proliferation through apoptosis induction in Hep-2 and P815 cell lines, further supporting its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table compares the biological activity of this compound with other pyrazolo derivatives:

Compound NameCell Line TestedIC₅₀ (µM)Activity Type
N-(2-(4-(furan-2-ylmethyl)amino)...MCF73.79Anticancer
Ethyl-1-(2-hydroxy...A54926Anticancer
1-(3-(4-chlorophenoxy)...NCI-H4600.39Autophagy Induction
Novel Pyrazolo DerivativeSF26831.5Anticancer

Scientific Research Applications

Research indicates that N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits significant biological activities:

  • Anticancer Properties :
    • The compound has shown promise as an inhibitor of epidermal growth factor receptor (EGFR) mutations, which are implicated in various cancers. Studies suggest it may be effective against tumors exhibiting resistance to traditional EGFR inhibitors .
    • Its ability to target multiple pathways involved in tumor growth makes it a candidate for combination therapies in cancer treatment.
  • Molecular Target Inhibition :
    • The compound acts on specific kinases and enzymes that play critical roles in cell signaling pathways associated with cancer proliferation. This inhibition can lead to reduced tumor growth and improved patient outcomes .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization processes under acidic or basic conditions. Subsequent steps include the introduction of the furan-2-ylmethyl group via nucleophilic substitution reactions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against various cancer cell lines. The results indicated significant reductions in cell viability and proliferation rates compared to control groups. The study also noted a favorable safety profile, suggesting potential for clinical application .

Case Study 2: Inhibition of Resistance Mutations

Another investigation focused on the compound's ability to inhibit EGFR mutations associated with drug resistance. This study demonstrated that treatment with this compound resulted in decreased tumor size in xenograft models, supporting its use as a therapeutic agent for resistant tumors .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine Core Reactivity

The fused pyrazolo[3,4-d]pyrimidine system exhibits nucleophilic and electrophilic reactivity at distinct positions:

  • Nucleophilic substitutions at N1 and C4 positions are facilitated by electron-deficient pyrimidine rings .

  • Electrophilic aromatic substitution occurs preferentially at C6 due to electron-rich pyrazole contributions .

Reaction TypeConditionsOutcomeReference
Alkylation K₂CO₃, DMF, 80°CSubstitution at N1 with ethyl groups (common in kinase inhibitor synthesis)
Amination Pd catalysis, Buchwald-Hartwig conditionsIntroduction of aryl/alkyl amines at C4

Furan-2-ylmethylamino Group Reactions

The furan-methylamine side chain participates in:

  • Schiff base formation with aldehydes/ketones under mild acidic conditions.

  • N-Alkylation using alkyl halides or Michael acceptors .

Key Findings:

  • Reaction with acrylonitrile yields β-cyanoethyl derivatives (confirmed via 1H^1H-NMR analysis) .

  • Oxidative cleavage of the furan ring (H₂O₂/Fe³⁺) generates dicarbonyl intermediates, enabling further cyclization .

Pyrazole-Carboxamide Reactivity

The 3-methoxy-1-methylpyrazole-4-carboxamide moiety undergoes:

  • Hydrolysis : Acidic/basic conditions cleave the amide bond to yield carboxylic acid and amine fragments .

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, forming a hydroxyl analog .

DerivativeConditionsApplication
Carboxylic acid6M HCl, reflux, 12hIntermediate for esterification
HydroxypyrazoleBBr₃, CH₂Cl₂, −78°CEnhanced COX-2 inhibition

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

  • Suzuki-Miyaura : Introduction of aryl/heteroaryl groups at C6 using boronic acids (Pd(PPh₃)₄, Na₂CO₃) .

  • Sonogashira : Alkynylation at C4 for acetylene-linked conjugates .

Cycloaddition and Heteroannulation

The pyrazolo[3,4-d]pyrimidine core participates in:

  • 1,3-Dipolar cycloadditions with nitrile oxides to form fused triazolo systems .

  • Diels-Alder reactions with dienophiles at the furan ring, yielding bicyclic adducts .

Selectivity and Steric Effects

  • Steric hindrance from the 1-methylpyrazole group limits reactivity at N1 of the pyrazolo[3,4-d]pyrimidine .

  • Electronic effects : The 3-methoxy group deactivates the pyrazole ring toward electrophiles .

Analytical Characterization

Reaction monitoring employs:

  • HPLC-MS : Quantifies intermediates (e.g., hydrolyzed carboxylic acid).

  • X-ray crystallography : Validates regioselectivity in cycloaddition products .

This compound’s reactivity profile aligns with its use in targeted drug design, particularly for kinase inhibition and anti-inflammatory applications. Further studies should explore photochemical and biocatalytic transformations for green synthesis pathways.

Comparison with Similar Compounds

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core Structure : Pyrazolo[3,4-d]pyrimidine with a chromen-4-one substituent.
  • Key Differences: Incorporates a fluorinated chromenone group instead of the furan-methoxy-pyrazole system.
  • Synthesis : Prepared via Suzuki-Miyaura coupling with boronic acid derivatives, yielding a brown solid (28% yield, m.p. 175–178°C) .
  • Mass: 589.1 (M+1), significantly higher than the target compound due to the chromenone and sulfonamide groups.

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • Core Structure : Pyrazolo[3,4-b]pyridine, a regioisomer of pyrazolo[3,4-d]pyrimidine.
  • Key Differences : The pyridine ring replaces the pyrimidine, altering π-π stacking interactions.
  • Molecular Weight : 374.4 g/mol (vs. ~430–450 g/mol for the target compound), indicating reduced steric bulk .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Water Solubility (µg/mL)
Target Compound Pyrazolo[3,4-d]pyrimidine ~435 Not Reported 2.1–2.5 ~15–20
4-(4-Amino...benzenesulfonamide Pyrazolo[3,4-d]pyrimidine 589.1 175–178 3.8 <5
N-(1-Ethyl-3-methyl...carboxamide Pyrazolo[3,4-b]pyridine 374.4 Not Reported 1.9 ~30–40
  • Key Observations: The target compound’s furan and methoxy groups lower LogP compared to the fluorinated chromenone derivative, suggesting improved membrane permeability . Pyrazolo[3,4-b]pyridine analogs exhibit higher solubility due to reduced aromatic nitrogen content .

Computational Docking Comparisons

Chemical Space Docking studies highlight that substituents like the furan-2-ylmethyl group in the target compound improve enrichment ratios in virtual screening by 3–5× compared to bulkier groups (e.g., chromenones), which are often filtered out during initial block selections .

Preparation Methods

Four-Component Condensation

A highly efficient one-pot method involves the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols in the presence of sodium alkoxide catalysts. For example, phenylhydrazine, ethoxymethylenemalononitrile, benzaldehyde, and ethanol react under reflux conditions to yield 4-ethoxy-6-phenyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This method offers advantages in atom economy and scalability, with reported yields ranging from 65% to 82% (Table 1).

Table 1: Representative Conditions for Four-Component Pyrazolo[3,4-d]pyrimidine Synthesis

Hydrazine Aldehyde Alcohol Catalyst Temperature Yield (%)
Phenylhydrazine Benzaldehyde Ethanol NaOEt Reflux 78
Methylhydrazine 2-Nitrobenzaldehyde Methanol NaOMe 80°C 65

Stepwise Cyclization

Alternative approaches involve the cyclization of 5-aminopyrazole-4-carbonitrile precursors with ketones or amides. For instance, 5-aminopyrazole-4-carbonitrile reacts with acetylacetone in acidic media to form dihydropyrimidinone intermediates, which are subsequently oxidized to the pyrazolo[3,4-d]pyrimidine core. While this method allows greater control over regioselectivity, it requires multiple purification steps, reducing overall efficiency (yields: 50–70%).

Synthesis of the Pyrazole-4-carboxamide Moiety

The 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide segment is synthesized via coupling reactions of pyrazole-4-carboxylic acids with amines.

Carboxylic Acid Activation

Pyrazole-4-carboxylic acids, prepared via hydrolysis of corresponding nitriles, are activated using coupling agents such as HATU or EDCl/HOBt. For example, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid reacts with ethylenediamine in dichloromethane (DCM) with HATU and DIPEA to form the intermediate amide. Yields typically exceed 70% after column purification.

Table 2: Conditions for Pyrazole-4-carboxamide Synthesis

Carboxylic Acid Amine Coupling Agent Solvent Yield (%)
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid Ethylenediamine HATU DCM 73

Assembly of the Full Molecule

The final step involves conjugating the pyrazolo[3,4-d]pyrimidine and pyrazole-4-carboxamide units via an ethyl linker.

Alkylation of the Pyrazolo[3,4-d]pyrimidine Core

The 1-position of the pyrazolo[3,4-d]pyrimidine is alkylated using 2-bromoethylamine hydrobromide in the presence of NaH in tetrahydrofuran (THF) at 0°C to room temperature. This step introduces the ethylamine sidechain, which is subsequently coupled to the pyrazole-4-carboxamide.

Amide Bond Formation

The primary amine of the ethyl linker reacts with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid using HATU/DIPEA in DCM to form the final carboxamide. Careful pH control (pH 7–8) is critical to avoid epimerization, with yields averaging 68%.

Optimization and Challenges

Key challenges include regioselectivity in alkylation and purification of polar intermediates . Recent advances utilize flow chemistry to improve reaction homogeneity and reduce side products. Additionally, microwave-assisted synthesis has reduced reaction times for NAS steps from 12 hours to 2 hours.

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound’s bioactivity is attributed to its pyrazolo[3,4-d]pyrimidine core , which facilitates interactions with biological targets like kinases or receptors. The furan-2-ylmethyl group enhances lipophilicity and π-π stacking, while the 3-methoxy-1-methylpyrazole carboxamide moiety improves solubility and hydrogen-bonding potential. These features collectively influence pharmacokinetic properties such as bioavailability and target binding affinity .

Q. What spectroscopic methods are used to confirm the compound’s structural integrity?

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan C-O-C asymmetric stretch at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyrazole methyl groups at δ ~2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .

Q. What reaction steps are critical in synthesizing this compound?

The synthesis typically involves:

  • Step 1 : Coupling a pyrazolo[3,4-d]pyrimidine intermediate with furan-2-ylmethylamine via nucleophilic substitution (dry acetonitrile, 60–80°C) .
  • Step 2 : Introducing the pyrazole carboxamide group using EDCl/HOBt-mediated amidation in DMF at room temperature .
  • Step 3 : Purification via recrystallization (acetonitrile/ethanol) to achieve >90% purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

  • Solvent Selection : Use dry acetonitrile for nucleophilic substitutions to minimize side reactions .
  • Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and byproduct formation .
  • Catalyst Screening : Test coupling agents (e.g., EDCl vs. DCC) to optimize amidation efficiency .
  • Analytical Validation : Employ HPLC-PDA to monitor intermediate purity and adjust reaction parameters in real time .

Q. How can contradictory bioactivity data from different synthetic batches be resolved?

  • Batch Analysis : Compare impurity profiles (via LC-MS) to identify side products (e.g., deaminated derivatives) .
  • Crystallography : Use single-crystal X-ray diffraction to confirm structural consistency across batches .
  • Biological Replicates : Repeat assays with standardized cell lines (e.g., HEK293 or HeLa) under controlled conditions to isolate experimental variables .

Q. What in silico methods predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., JAK2 or EGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Corlate substituent electronegativity (e.g., methoxy vs. ethoxy) with IC₅₀ values from enzymatic assays .

Q. How does modifying the furan or pyrazole substituents affect bioactivity?

  • Furan Modifications : Replacing the furan with thiophene increases hydrophobicity but may reduce hydrogen-bonding capacity, altering target selectivity .
  • Pyrazole Substituents : Adding electron-withdrawing groups (e.g., -CF₃) to the pyrazole enhances metabolic stability but may reduce solubility .
  • Dose-Response Studies : Compare EC₅₀ values in cell-based assays to quantify potency shifts .

Methodological Guidelines

  • Experimental Design : Use randomized block designs for bioassays to account for batch variability (e.g., four replicates per condition) .
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance of substituent modifications on bioactivity .
  • Spectral Interpretation : Cross-reference NMR/IR data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .

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